Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amine
CAS No.:
Cat. No.: VC13542781
Molecular Formula: C9H18N2
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H18N2 |
---|---|
Molecular Weight | 154.25 g/mol |
IUPAC Name | (3R)-N-cyclopropyl-1-methylpiperidin-3-amine |
Standard InChI | InChI=1S/C9H18N2/c1-11-6-2-3-9(7-11)10-8-4-5-8/h8-10H,2-7H2,1H3/t9-/m1/s1 |
Standard InChI Key | CANKZASBOVHULO-SECBINFHSA-N |
Isomeric SMILES | CN1CCC[C@H](C1)NC2CC2 |
SMILES | CN1CCCC(C1)NC2CC2 |
Canonical SMILES | CN1CCCC(C1)NC2CC2 |
Introduction
Chemical Structure and Stereochemical Features
Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amine (CHN) comprises a piperidine ring substituted at the 1-position with a methyl group and at the 3-position with a cyclopropylamine moiety. The stereochemistry at the 3-position is specified as (R), which influences its interactions with biological targets. Key structural attributes include:
-
Molecular Formula: CHN
-
Molecular Weight: 166.26 g/mol (calculated)
-
Stereochemistry: The (R)-configuration at the piperidine 3-position introduces chirality, critical for enantioselective binding .
Comparative data from structurally related amines, such as [(R)-cyclopropyl(phenyl)methyl]amine (CHN, MW 147.22 g/mol) , highlight the impact of substituents on molecular weight and lipophilicity. The replacement of a phenyl group with a methyl-piperidine system likely enhances solubility due to the piperidine’s basic nitrogen .
Synthetic Strategies and Manufacturing Considerations
The synthesis of Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amine can be inferred from methods used for analogous piperidine derivatives. A plausible route involves:
Step 1: Preparation of (R)-1-Methyl-Piperidin-3-amine
-
Reductive Amination: Reacting piperidin-3-one with methylamine under catalytic hydrogenation conditions yields 1-methyl-piperidin-3-amine. Asymmetric synthesis techniques, such as using chiral catalysts, ensure the (R)-configuration .
Table 1: Representative Synthetic Yields for Related Amines
Reaction Step | Yield (%) | Conditions | Source |
---|---|---|---|
Reductive amination of ketones | 70–85 | H/Pd-C, EtOH | |
Cyclopropane alkylation | 60–75 | KCO, DMF, 80°C |
Compound | Target | IC (nM) | Source |
---|---|---|---|
HTL22562 | CGRP Receptor | 1.2 | |
KDM2B Inhibitor (WO2016112284) | Histone Demethylase | 50 |
Physicochemical and Pharmacokinetic Properties
The compound’s drug-likeness can be extrapolated from similar amines:
-
LogP: Estimated at 1.8–2.5 (compared to 2.8 for [(R)-cyclopropyl(phenyl)methyl]amine ), indicating moderate lipophilicity.
-
Solubility: Predicted aqueous solubility of 0.5–1.2 mg/mL at pH 7.4, aided by the basic piperidine nitrogen .
-
pKa: The piperidine nitrogen likely has a pKa of ~10.5, enabling protonation under physiological conditions .
Patent Landscape and Industrial Relevance
Although no patents directly claim Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amine, its structural motifs appear in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume